molecular formula C28H28BrN3O5 B12499436 Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12499436
M. Wt: 566.4 g/mol
InChI Key: YVQFXIVIGMOKOB-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a bromophenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base.

    Formation of the amide bond: The 4-bromophenoxyacetic acid is then reacted with 4-(4-benzoylpiperazin-1-yl)-3-aminobenzoic acid to form the desired amide bond.

    Esterification: The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The bromophenoxyacetamido group may enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYL-PIPERAZIN-1-YL)-BENZOATE: Similar structure but with a methyl group instead of a benzoyl group.

    ETHYL 4-(PIPERAZIN-1-YL)BENZOATE: Lacks the bromophenoxyacetamido group.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of a benzoylpiperazine moiety and a bromophenoxyacetamido group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in research applications.

Properties

Molecular Formula

C28H28BrN3O5

Molecular Weight

566.4 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H28BrN3O5/c1-2-36-28(35)21-8-13-25(24(18-21)30-26(33)19-37-23-11-9-22(29)10-12-23)31-14-16-32(17-15-31)27(34)20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,30,33)

InChI Key

YVQFXIVIGMOKOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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